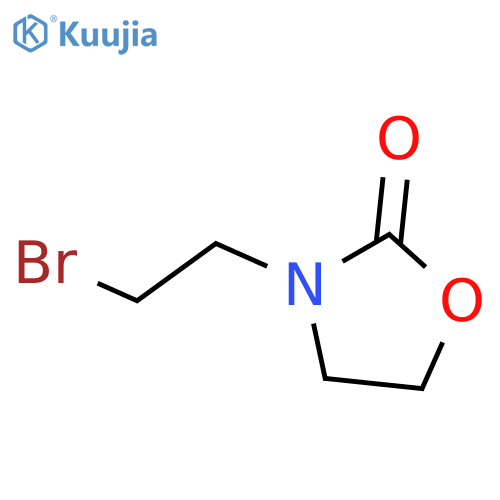

Cas no 89869-36-3 (3-(2-Bromo-ethyl)-oxazolidin-2-one)

3-(2-Bromo-ethyl)-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

-

- 3-(2-Bromo-ethyl)-oxazolidin-2-one

- 3-(2-Bromoethyl)-2-oxazolidinone (ACI)

- 3-(2-Bromoethyl)oxazolidin-2-one

-

- MDL: MFCD11131211

- Inchi: 1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2

- InChI Key: WDEXBUYVNOGGEE-UHFFFAOYSA-N

- SMILES: O=C1N(CCBr)CCO1

3-(2-Bromo-ethyl)-oxazolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B759213-50mg |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 50mg |

$ 95.00 | 2022-06-06 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0389-5g |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 96% | 5g |

¥10422.78 | 2025-01-22 | |

| Enamine | EN300-370967-5.0g |

3-(2-bromoethyl)-1,3-oxazolidin-2-one |

89869-36-3 | 95.0% | 5.0g |

$898.0 | 2025-03-18 | |

| Enamine | EN300-370967-0.1g |

3-(2-bromoethyl)-1,3-oxazolidin-2-one |

89869-36-3 | 95.0% | 0.1g |

$83.0 | 2025-03-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0389-50mg |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 96% | 50mg |

831.08CNY | 2023-06-13 | |

| Enamine | EN300-370967-2.5g |

3-(2-bromoethyl)-1,3-oxazolidin-2-one |

89869-36-3 | 95.0% | 2.5g |

$486.0 | 2025-03-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0389-100mg |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 96% | 100mg |

¥1092.99 | 2025-01-22 | |

| abcr | AB537299-250mg |

3-(2-Bromo-ethyl)-oxazolidin-2-one, 95%; . |

89869-36-3 | 95% | 250mg |

€300.40 | 2025-02-16 | |

| A2B Chem LLC | AH96904-10g |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 95% | 10g |

$1848.00 | 2024-04-19 | |

| Ambeed | A966609-5g |

3-(2-Bromo-ethyl)-oxazolidin-2-one |

89869-36-3 | 96% | 5g |

$1081.0 | 2024-04-16 |

3-(2-Bromo-ethyl)-oxazolidin-2-one Related Literature

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

Additional information on 3-(2-Bromo-ethyl)-oxazolidin-2-one

Introduction to 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-36-3) and Its Emerging Applications in Chemical Biology

3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-36-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and potential applications in drug discovery and molecular research. The compound belongs to the oxazolidinone class, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of a bromoethyl side chain in its structure introduces unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The oxazolidinone ring itself is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This structural motif is highly favorable in medicinal chemistry due to its ability to mimic the binding pockets of biological targets such as enzymes and receptors. The 2-position of the oxazolidinone ring is particularly important, as it can be functionalized to enhance interactions with biological systems. In 3-(2-Bromo-ethyl)-oxazolidin-2-one, this position remains intact, while the 2-Bromo-ethyl group provides a handle for further chemical modifications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-(2-Bromo-ethyl)-oxazolidin-2-one, making it more accessible for research applications. The bromoethyl substituent is particularly useful for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. These reactions allow for the introduction of aryl or amino groups at various positions, expanding the compound’s utility in drug design.

In the realm of drug discovery, 3-(2-Bromo-ethyl)-oxazolidin-2-one has been explored as a scaffold for developing novel therapeutic agents. Its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for modulating enzyme activity or receptor binding. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are implicated in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 3-(2-Bromo-ethyl)-oxazolidin-2-one is its potential in generating conformationally constrained molecules. The oxazolidinone ring imposes a specific three-dimensional arrangement on attached substituents, which can be leveraged to optimize binding affinity and selectivity. This feature has been exploited in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.

Recent research has also highlighted the role of 3-(2-Bromo-ethyl)-oxazolidin-2-one in polymer chemistry and material science. Its reactivity allows for the incorporation into polymers via controlled radical polymerization techniques, leading to materials with tailored properties. These polymers have potential applications in drug delivery systems, where precise control over molecular weight and architecture is crucial for achieving desired pharmacokinetic profiles.

The compound’s utility extends to biochemical assays as well. Due to its ability to form stable complexes with biological targets, 3-(2-Bromo-ethyl)-oxazolidin-2-one can serve as a tool compound in high-throughput screening (HTS) campaigns. By tagging it with fluorophores or other detectable moieties, researchers can identify small molecules that interact with their target proteins or enzymes. This approach has accelerated the discovery of lead compounds in several therapeutic areas.

The synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. A common method involves the condensation of ethyl bromoacetate with urea or thiourea under acidic conditions, followed by cyclization to form the oxazolidinone ring. Alternative routes include transition-metal-catalyzed reactions that introduce the bromoethyl group post-cyclization, providing greater flexibility in functionalization strategies.

In conclusion, 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-36-3) represents a promising building block in chemical biology and pharmaceutical research. Its unique structural features, coupled with its reactivity and versatility, make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing drug discovery and material science is likely to grow even further.

89869-36-3 (3-(2-Bromo-ethyl)-oxazolidin-2-one) Related Products

- 2680820-64-6(tert-butyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate)

- 2021379-63-3(5-bromo-1-(2-cyclopropyl-2-methoxyethyl)-1H-1,2,4-triazol-3-amine)

- 1254981-30-0(7-chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine)

- 2901085-36-5(2-(BenZyloxy)-1-bromo-5-fluoro-3-iodobenZene)

- 17293-45-7(2-Phenylcyclohexanamine)

- 1805305-77-4(2-(Bromomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 1862625-87-3(2-(1-Bromopropan-2-yl)-1-chloro-3-fluorobenzene)

- 736112-99-5(methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate)

- 1443327-54-5((2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane)

- 946386-13-6(ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate)